Methyl 3-({[4-(benzyloxy)phenyl]carbonyl}amino)-4-(4-benzylpiperazin-1-yl)benzoate
Description
METHYL 3-[4-(BENZYLOXY)BENZAMIDO]-4-(4-BENZYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with a unique structure that includes benzyloxy, benzamido, and benzyloxy groups
Properties
Molecular Formula |
C33H33N3O4 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C33H33N3O4/c1-39-33(38)28-14-17-31(36-20-18-35(19-21-36)23-25-8-4-2-5-9-25)30(22-28)34-32(37)27-12-15-29(16-13-27)40-24-26-10-6-3-7-11-26/h2-17,22H,18-21,23-24H2,1H3,(H,34,37) |
InChI Key |
MQEUXDMUSWNBBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[4-(BENZYLOXY)BENZAMIDO]-4-(4-BENZYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[4-(BENZYLOXY)BENZAMIDO]-4-(4-BENZYLPIPERAZIN-1-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce benzoic acid derivatives, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
METHYL 3-[4-(BENZYLOXY)BENZAMIDO]-4-(4-BENZYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[4-(BENZYLOXY)BENZAMIDO]-4-(4-BENZYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific biological or chemical context. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
METHYL 3-[4-(BENZYLOXY)BENZAMIDO]-4-(4-BENZYLPIPERAZIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
